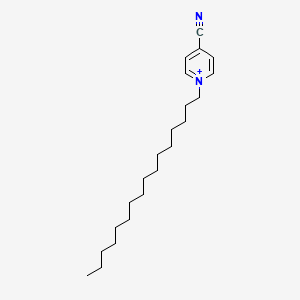
6-Chloro-5-methylhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-methylhexanal is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a chlorine atom and a methyl group attached to a hexanal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylhexanal can be achieved through several methods. One common approach involves the chlorination of 5-methylhexanal. This reaction typically uses chlorine gas (Cl₂) in the presence of a catalyst such as iron(III) chloride (FeCl₃) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. This reagent is known for its ability to selectively chlorinate aliphatic compounds at specific positions, making it suitable for the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
6-Chloro-5-methylhexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
Oxidation: 6-Chloro-5-methylhexanoic acid
Reduction: 6-Chloro-5-methylhexanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
6-Chloro-5-methylhexanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of aldehydes and chlorinated compounds on biological systems.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
作用機序
The mechanism of action of 6-Chloro-5-methylhexanal is primarily determined by its functional groups. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to various chemical transformations. The chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications.
類似化合物との比較
Similar Compounds
5-Chloro-5-methylhexanal: Similar structure but with the chlorine atom at a different position.
6-Bromo-5-methylhexanal: Similar structure with a bromine atom instead of chlorine.
6-Chloro-5-methylheptanal: Similar structure with an additional carbon atom in the chain.
Uniqueness
6-Chloro-5-methylhexanal is unique due to the specific positioning of the chlorine and methyl groups, which influence its reactivity and chemical properties. This unique structure allows for selective reactions that may not be possible with other similar compounds.
特性
CAS番号 |
65885-31-6 |
|---|---|
分子式 |
C7H13ClO |
分子量 |
148.63 g/mol |
IUPAC名 |
6-chloro-5-methylhexanal |
InChI |
InChI=1S/C7H13ClO/c1-7(6-8)4-2-3-5-9/h5,7H,2-4,6H2,1H3 |
InChIキー |
XFPNFGARFIACSM-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)








![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)



